Primary Pharmacological Target Switch: D3 Dopamine Receptor Engagement vs. ENT2 Inhibition
The 6-methyl analog is positioned as a dopamine D3 receptor ligand within the patent family WO2011027289, which claims chromone derivatives with a 6-methyl substitution explicitly as D3 agonists, partial agonists, or antagonists [1]. In contrast, the 6-hydroxy analog (CAS 877802-53-4) is reported to act as an inhibitor of equilibrative nucleoside transporters (ENTs) with selectivity for ENT2 over ENT1 . This divergence in primary target engagement between the 6-methyl and 6-hydroxy analogs constitutes a fundamental differentiation.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Dopamine D3 receptor ligand (as per patent claims covering 6-methyl-substituted chromone derivatives) |
| Comparator Or Baseline | 6-hydroxy analog (CAS 877802-53-4): ENT2-selective inhibitor |
| Quantified Difference | Qualitative target switch; no quantitative head-to-head selectivity data available between the two analogs in a single study |
| Conditions | Target annotation derived from patent scope (D3) and vendor-reported pharmacology (ENT) for respective analogs |
Why This Matters
Procurement for CNS D3-targeted research requires the 6-methyl analog specifically; substituting with the 6-hydroxy analog will redirect the study toward nucleoside transport biology, invalidating experimental design.
- [1] Sokoloff, P., Imbert, T., Leriche, L., Patoiseau, J.-F., & Rieu, J.-P. (2011). Chromone derivatives, a process for their preparation and their therapeutic applications. WO Patent 2011027289A1. View Source
